
4-(4-丁基苯基)苯甲醛
描述
4-(4-Butylphenyl)benzaldehyde is an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds . It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide .
Synthesis Analysis
The synthesis of 4-(4-Butylphenyl)benzaldehyde can be achieved through various methods. One method involves the Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol . Another method involves a two-step, one-pot procedure, employing a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The molecular structure of 4-(4-Butylphenyl)benzaldehyde can be represented by the linear formula (CH3)3CC6H4CHO . The molecule has a molecular weight of 162.23 .Chemical Reactions Analysis
4-(4-Butylphenyl)benzaldehyde can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with organometallic reagents in a cross-coupling reaction .Physical And Chemical Properties Analysis
4-(4-Butylphenyl)benzaldehyde is a liquid with a refractive index of n20/D 1.53 (lit.) . It has a boiling point of 130 °C/25 mmHg (lit.) and a density of 0.97 g/mL at 25 °C (lit.) .科学研究应用
酪氨酸酶抑制
4-(4-丁基苯基)苯甲醛是一种苯甲醛衍生物,已研究其对酪氨酸酶的抑制作用,酪氨酸酶是黑色素形成中至关重要的酶。Nihei 和 Kubo (2017) 发现苯甲醛抑制酪氨酸酶氧化 4-叔丁基儿茶酚。他们注意到具有庞大取代基(如 4-(4-丁基苯基)苯甲醛)的苯甲醛可能充当部分非竞争性抑制剂,通过疏水相互作用影响酶的催化中心 (Nihei & Kubo, 2017)。
生物生产和生物催化
苯甲醛,包括 4-(4-丁基苯基)苯甲醛,在生物生产和生物催化中很重要。Craig 和 Daugulis (2013) 讨论了苯甲醛的生物生产,强调了其在风味工业中的商业价值以及通过微生物手段(如使用毕赤酵母,这对可持续和环保生产具有重要意义)进行的生物转化 (Craig & Daugulis, 2013)。
光催化
Lima 等人 (2017) 的研究探索了使用石墨氮化碳作为无金属催化剂将苯甲醇光催化转化为苯甲醛。本研究阐明了苯甲醛在光催化应用中的潜力,为化学转化提供了一种环保的方法 (Lima et al., 2017)。
固相有机合成
Swayze (1997) 研究了苯甲醛衍生物,包括 4-(4-丁基苯基)苯甲醛,以用于固相有机合成。该研究探讨了它们在复杂有机分子合成中作为连接子的用途,证明了它们在现代合成化学中的多功能性 (Swayze, 1997)。
酶促生产
Takakura 等人 (2022) 研究了苯甲醛从 L-苯丙氨酸的酶促生产,突出了苯甲醛(包括其衍生物)在食品工业中的工业重要性,因为它们具有芳香特性。本研究强调了生物技术方法在生产调味化合物中的潜力 (Takakura et al., 2022)。
作用机制
Target of Action
4-(4-Butylphenyl)benzaldehyde, a type of aromatic aldehyde, is believed to target cellular antioxidation systems . The compound’s primary targets are likely to be components of these systems, such as superoxide dismutases and glutathione reductase . These enzymes play crucial roles in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.
Mode of Action
The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved with redox-active compounds like 4-(4-Butylphenyl)benzaldehyde . The interaction with its targets leads to destabilization of cellular redox homeostasis and/or antioxidation systems , which can inhibit microbial growth .
Biochemical Pathways
This disruption could lead to oxidative stress, which can inhibit the growth of microbes .
Pharmacokinetics
After administration, it might be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The compound might be metabolized into 4-hydroxybenzoic acid (4-HBA) after administration . The pathological state of the model might mainly affect its absorption degree and metabolism rate .
Result of Action
The primary result of the action of 4-(4-Butylphenyl)benzaldehyde is the inhibition of microbial growth . By disrupting the cellular antioxidation systems, the compound induces oxidative stress within the cell, which can inhibit the growth of microbes . This makes 4-(4-Butylphenyl)benzaldehyde a potential antifungal or chemosensitizing agent .
安全和危害
未来方向
属性
IUPAC Name |
4-(4-butylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYLCFMLLLYPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylphenyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



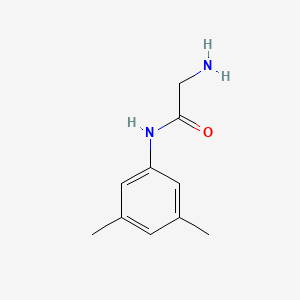
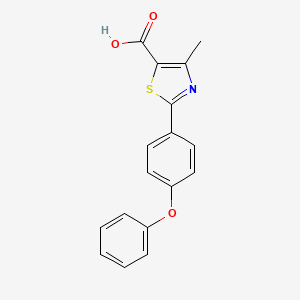
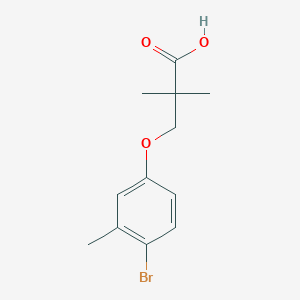
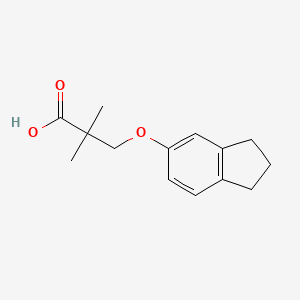
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)
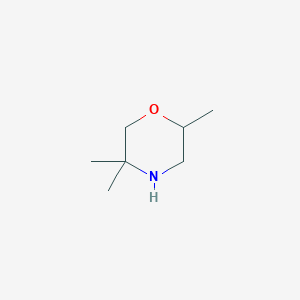

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

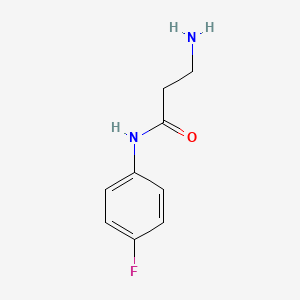
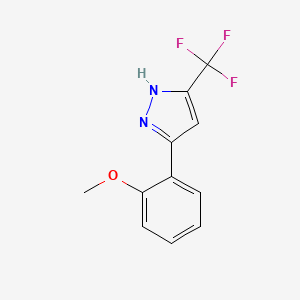
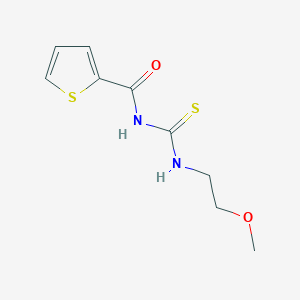
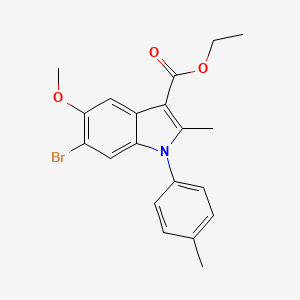
![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)